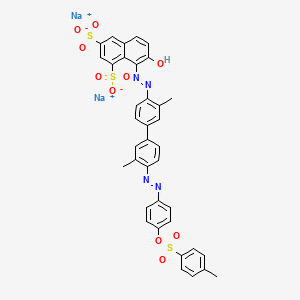

Rojo Ácido 114

Descripción general

Descripción

C.i. acid red 114 is a dark red powder. (NTP, 1992)

CI Acid red 114 is an organic molecular entity.

Aplicaciones Científicas De Investigación

Tratamiento de Aguas Residuales

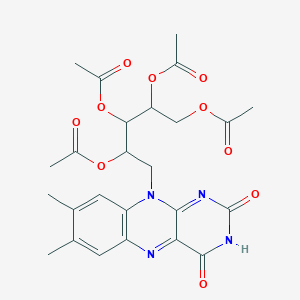

El Rojo Ácido 114 se utiliza comúnmente en los procesos de teñido, lo que da como resultado la presencia de este compuesto en las aguas residuales industriales. Un estudio ha demostrado la degradación del colorante this compound en soluciones acuosas mediante procesos avanzados de ozonización {svg_1}. La investigación optimizó la eficiencia de degradación considerando variables como la concentración inicial del colorante, la tasa de alimentación de ozono, el pH y el tiempo de contacto. Esta aplicación es crucial para mitigar la contaminación ambiental y avanzar en las tecnologías de tratamiento de agua sostenibles.

Estudios Cinéticos

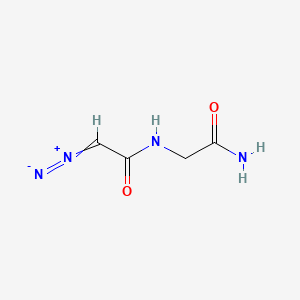

El this compound se ha utilizado en estudios cinéticos para comprender el comportamiento de degradación de los colorantes azoicos en las aguas residuales. El proceso de degradación del this compound sigue un modelo cinético de pseudo-segundo orden, lo que sugiere que la velocidad de reacción es proporcional a la concentración del colorante y del agente oxidante {svg_2}.

Aplicación de Hierro Cerovalente a Nanoescala (NZVI)

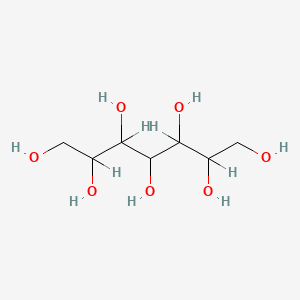

Un estudio exploró el uso de NZVI para la eliminación del this compound de soluciones acuosas {svg_3}. La investigación se centró en optimizar las variables del proceso, como la cantidad de catalizador, la concentración del colorante, el pH de la solución y el tiempo de contacto para una eliminación efectiva del colorante. Esta aplicación es significativa para desarrollar métodos eficientes para la degradación de colorantes utilizando nanotecnología.

Técnicas de Adsorción

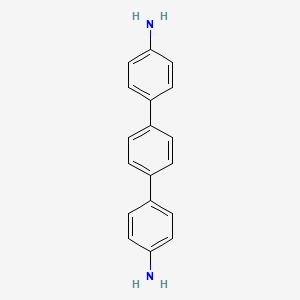

Se han investigado métodos de adsorción para la eliminación del this compound utilizando varios adsorbentes. Por ejemplo, se han estudiado los carbones activados preparados a partir de cáscaras de semillas y tallos de girasol por su capacidad para adsorber y eliminar el this compound de las soluciones {svg_4} {svg_5}. Esta investigación contribuye a encontrar materiales rentables y sostenibles para la adsorción de colorantes.

Fitorremediación

Se ha estudiado el uso de plantas en la eliminación del this compound del agua contaminada, con especies como Iris Pseudacorus mostrando potencial en la eliminación de colorantes y exhibiendo respuestas fotosintéticas {svg_6}. Esta aplicación aprovecha la capacidad natural de las plantas para absorber y degradar los contaminantes, ofreciendo un enfoque ecológico para la purificación del agua.

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

C.I. Acid Red 114 plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of C.I. Acid Red 114 is with enzymes involved in the reduction of azo bonds. These enzymes, such as azoreductases, catalyze the reductive cleavage of the azo bonds in C.I. Acid Red 114, leading to the formation of aromatic amines . These aromatic amines can further interact with other biomolecules, potentially leading to various biochemical effects. Additionally, C.I. Acid Red 114 can interact with proteins and nucleic acids, affecting their structure and function.

Cellular Effects

C.I. Acid Red 114 has been shown to influence various cellular processes and functions. In mammalian cells, C.I. Acid Red 114 can induce gene mutations under reducing conditions . It has also been observed to cause chromosomal aberrations and sister chromatid exchanges in cultured mammalian cells . These genetic alterations can impact cell signaling pathways, gene expression, and cellular metabolism. Furthermore, C.I. Acid Red 114 has been reported to affect cell viability and proliferation, potentially leading to cytotoxic effects in certain cell types.

Molecular Mechanism

The molecular mechanism of action of C.I. Acid Red 114 involves its interaction with biomolecules at the molecular level. The reductive cleavage of the azo bonds in C.I. Acid Red 114 by azoreductases leads to the formation of aromatic amines . These aromatic amines can bind to DNA and proteins, causing structural changes and functional disruptions. Additionally, C.I. Acid Red 114 can inhibit or activate specific enzymes, leading to alterations in metabolic pathways and gene expression. The compound’s ability to induce genetic mutations further contributes to its molecular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C.I. Acid Red 114 can change over time due to its stability and degradation. Studies have shown that C.I. Acid Red 114 is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies have also indicated that C.I. Acid Red 114 can have persistent effects on cellular function, including sustained genetic mutations and chromosomal aberrations .

Dosage Effects in Animal Models

The effects of C.I. Acid Red 114 vary with different dosages in animal models. At low doses, C.I. Acid Red 114 has been shown to induce benign and malignant tumors in rats . Higher doses of the compound can lead to more severe toxic effects, including liver and kidney damage . The threshold effects observed in these studies suggest that there is a dose-dependent relationship between C.I. Acid Red 114 exposure and its toxicological outcomes. Additionally, high doses of C.I. Acid Red 114 can result in significant weight loss and reduced survival rates in animal models .

Metabolic Pathways

C.I. Acid Red 114 is involved in various metabolic pathways, primarily through its interaction with enzymes such as azoreductases. The reductive cleavage of the azo bonds in C.I. Acid Red 114 by azoreductases leads to the formation of aromatic amines . These aromatic amines can undergo further metabolic transformations, including hydroxylation and conjugation reactions, resulting in the formation of metabolites that can be excreted from the body. The metabolic flux and levels of these metabolites can be influenced by the presence of C.I. Acid Red 114, affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of C.I. Acid Red 114 within cells and tissues are influenced by its interactions with transporters and binding proteins. C.I. Acid Red 114 can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s solubility in water facilitates its movement within the extracellular and intracellular environments. Additionally, C.I. Acid Red 114 can bind to specific proteins, affecting its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of C.I. Acid Red 114 is determined by its chemical properties and interactions with cellular components. C.I. Acid Red 114 can localize to specific cellular compartments, such as the cytoplasm and nucleus . The compound’s ability to bind to DNA and proteins can influence its activity and function within these compartments. Additionally, post-translational modifications and targeting signals can direct C.I. Acid Red 114 to specific organelles, affecting its subcellular distribution and biochemical effects .

Propiedades

Número CAS |

6459-94-5 |

|---|---|

Fórmula molecular |

C37H30N4NaO10S3 |

Peso molecular |

809.8 g/mol |

Nombre IUPAC |

disodium;7-hydroxy-8-[[2-methyl-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate |

InChI |

InChI=1S/C37H30N4O10S3.Na/c1-22-4-13-30(14-5-22)54(49,50)51-29-11-9-28(10-12-29)38-39-32-15-6-25(18-23(32)2)26-7-16-33(24(3)19-26)40-41-37-34(42)17-8-27-20-31(52(43,44)45)21-35(36(27)37)53(46,47)48;/h4-21,42H,1-3H3,(H,43,44,45)(H,46,47,48); |

Clave InChI |

RWNQJCCKNGGRCC-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)C.[Na+].[Na+] |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)S(=O)(=O)O)S(=O)(=O)O)O)C)C.[Na] |

Color/Form |

Red powder Dark maroon powder /Dye content 45%/ |

melting_point |

200-300 °C (decomposes) |

| 6459-94-5 | |

Descripción física |

C.i. acid red 114 is a dark red powder. (NTP, 1992) |

Pictogramas |

Health Hazard |

Números CAS relacionados |

25317-45-7 (Parent) |

Solubilidad |

less than 0.1 mg/mL at 72.5° F (NTP, 1992) Soluble in water and very slightly soluble in ethanol. 1% in water /Dye content 45%/ |

Sinónimos |

8-((3,3'-dimethyl-4'-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)(1,1'-biphenyl)-4-yl)azo)-7-hydroxy-1,3-naphthalenedisulfonic acid disodium salt Acid Leather Red BG Acid Red 114 C.I. Acid Red 114 C.I. Acid Red 114, disodium salt CI Acid Red 114 Erionyl Red RS |

Origen del producto |

United States |

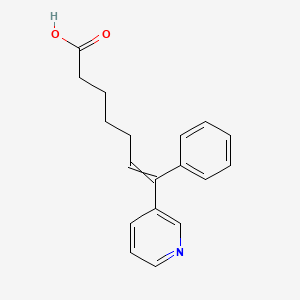

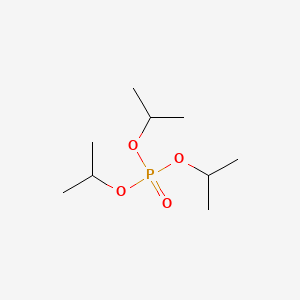

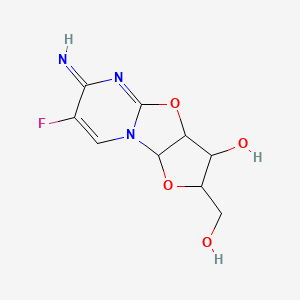

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3S,4R,5S)-2,3,4,5-Tetrahydroxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexyl] (3R,4'S,6'S,7'R)-6-bromo-4'-hydroxy-4'-methyl-2,12',14'-trioxospiro[1H-indole-3,5'-2,9,11,13-tetrazatricyclo[8.4.0.03,7]tetradeca-1(10),2-diene]-6'-carboxylate](/img/structure/B1209158.png)

![2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one](/img/structure/B1209166.png)